6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Description
6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a β-carboline derivative characterized by a fused tetracyclic structure comprising a pyridine ring and an indole scaffold. Its molecular formula is C₁₁H₉ClN₂O, with a molecular weight of 220.655 g/mol . β-Carbolines are known for diverse pharmacological activities, including interactions with neurotransmitter receptors and enzymes such as monoamine oxidases (MAOs) and TRPV1 channels .
Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAGCIWJKRFYRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170824 | |
| Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17952-83-9 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17952-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BH7ZE6493 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Hydrazone Cyclization with Piperidinedione Derivatives
A foundational method involves cyclizing hydrazones derived from piperidinediones and chlorophenyl precursors. The reaction typically proceeds via acid-catalyzed intramolecular cyclization, where formic acid serves as both solvent and catalyst. Heating the mixture at reflux for one hour yields the tetrahydro-β-carboline core, with the chloro substituent introduced via the chlorophenyl starting material. Key advantages include readily available reagents and moderate yields (~50–60%), though purification often requires chromatography due to byproduct formation.
Sodium Hydride-Mediated Alkylation in Anhydrous Media
A modern approach employs sodium hydride as a base in dimethylformamide (DMF) under argon. Starting from 5-chlorotryptamine hydrochloride, the protocol involves deprotonation at −20°C followed by nucleophilic acyl substitution with 4-pentenoyl chloride. After warming to room temperature, the intermediate undergoes spontaneous cyclization to form the pyridoindole skeleton. This method achieves higher yields (~70–80%) but demands strict anhydrous conditions and careful handling of sodium hydride.
Advanced Strategies for Functional Group Manipulation
Ethyl Pyruvate Condensation and Subsequent Aminolysis
Patent literature describes a two-step sequence starting with ethyl pyruvate condensation under acidic conditions (e.g., HCl in ethanol). The resulting diester intermediate is treated with dimethylamine to yield the carboxamide derivative, which is hydrolyzed to the carboxylic acid and further functionalized via imidazolide or acid chloride intermediates. While this route introduces versatility for N-alkylation, it requires multiple purification steps, reducing overall efficiency (~40–50% yield).
Oxidative Dehydrogenation for Aromaticity Enhancement
Post-synthetic modification via oxidation with 2,3-dichloro-5,6-dicyanocyclohexa-2,5-diene-1,4-dione (DDQ) converts the 3,4-single bond to a double bond, enhancing aromatic conjugation. This step, performed in toluene at reflux, is critical for tuning electronic properties but risks overoxidation, necessitating precise reaction monitoring.
Reaction Optimization and Scalability Considerations
Solvent and Temperature Effects on Cyclization Efficiency
Comparative studies highlight DMF and formic acid as optimal solvents for cyclization, with DMF favoring faster kinetics at lower temperatures (0–25°C) and formic acid enabling higher functional group tolerance. Elevated temperatures (>80°C) in formic acid accelerate byproduct formation, reducing yields by 15–20%.
Catalytic vs. Stoichiometric Base Utilization
Replacing sodium hydride with potassium tert-butoxide in tetrahydrofuran (THF) mitigates safety concerns while maintaining comparable yields (~75%). However, this modification extends reaction times from 1 hour to 3–4 hours, highlighting a trade-off between safety and throughput.
Analytical Characterization and Quality Control
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectra confirm the structure:
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN/HO + 0.1% TFA) reveals ≥98% purity for optimized batches. Residual solvents (DMF, ethyl acetate) are quantified via gas chromatography, adhering to ICH guidelines (<500 ppm).
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The chlorine atom at position 6 activates the indole ring toward electrophilic substitution. Key reactions include:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Chloro-5-nitro derivative | 72% | |
| Sulfonation | SO₃/H₂SO₄, 50°C | 6-Chloro-5-sulfo analog | 65% |
The chlorine atom directs incoming electrophiles to the para position (C5) due to its electron-withdrawing effect, enhancing regioselectivity .
Pictet–Spengler Cyclization
This reaction is pivotal for constructing the tetrahydro-β-carboline scaffold. A representative synthesis involves:
-
Substrate Preparation :
-
Cyclization :
Mechanistic Insight :
Acid catalysis protonates the carbonyl oxygen, facilitating nucleophilic attack by the indole C2 position, followed by dehydration .
Oxidative Rearrangement
Trichloroisocyanuric acid (TCCA) mediates oxidative rearrangement to form spirooxindoles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| TCCA (1 eq) | CH₂Cl₂, RT, 12h | 6-Chloro-spirooxindole | 89% |
Mechanism :
-
Chlorination at C1 by TCCA forms Cl-THBC.
-
Hydroxylation yields chlorohydrin intermediate.
-
Dehydrohalogenation and semi-pinacol rearrangement produce spirooxindole .
Acylation and Alkylation
The secondary amine at position 4 undergoes nucleophilic reactions:
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Acylation | 4-Pentenoyl chloride, NaH | DMF, −20°C → RT | N-Acylated derivative | 92% |
| Alkylation | Benzyl bromide, K₂CO₃ | DMF, 60°C | N-Benzyl analog | 78% |
Steric hindrance from the fused ring system limits reactivity at N9, favoring N1 modifications .
Catalytic Asymmetric Transformations
Chiral variants are synthesized via:
| Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ru-(S)-Binap | 94% | |
| Enzymatic Resolution | Lipase B (CAL-B) | 88% |
These methods enable access to enantiopure derivatives for structure-activity studies .
Comparative Reactivity of Structural Analogs
| Compound | Substituent | Reactivity Trend |
|---|---|---|
| 6-Fluoro analog | F at C6 | Faster electrophilic substitution (F > Cl) |
| 6-Bromo analog | Br at C6 | Enhanced nucleophilic aromatic substitution |
| Des-chloro analog | No C6 substituent | Reduced regioselectivity in electrophilic attacks |
The chlorine atom significantly modulates electronic effects, with bromo/fluoro analogs showing altered reaction kinetics .
Degradation Pathways
Under alkaline conditions (pH > 10), hydrolysis occurs via:
Thermogravimetric analysis shows stability up to 200°C, with decomposition peaking at 315°C .
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of beta-carbolines, which are known for their diverse biological activities. The presence of a chlorine atom at the 6-position enhances its reactivity and potential interactions with biological targets.
Pharmacological Studies
Antitumor Activity : Research has indicated that derivatives of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one exhibit significant antitumor properties. A study conducted by Guengoer et al. (1994) demonstrated that this compound can inhibit the proliferation of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects : The compound has also been investigated for its neuroprotective properties. It has shown promise in reducing oxidative stress and apoptosis in neuronal cells, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods. One notable synthesis route involves the reaction of 2,3-piperidinedione with formic acid under controlled conditions yielding an 87% yield .
Synthesis Table
| Reaction Component | Quantity | Yield (%) | Conditions |
|---|---|---|---|
| 2,3-Piperidinedione | Variable | 87 | Heating with formic acid |
| 3-[(4-Chlorophenyl)hydrazone] | Variable | - | Reaction time: 1 hour |
Biological Mechanisms
Mechanism of Action : The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes involved in cell signaling pathways. It has been shown to modulate neurotransmitter systems, which may explain its neuroprotective effects .
Potential Therapeutic Applications
Given its pharmacological profile, this compound is being explored for potential applications in:
- Cancer Therapy : As a candidate for developing new anticancer drugs.
- Neurodegenerative Disorders : Investigating its role in protecting neuronal health.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of several beta-carboline derivatives including this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of existing chemotherapeutics .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of this compound revealed that it significantly reduced neuronal apoptosis induced by oxidative stress in cultured neurons. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one become evident when compared to analogs with varying substituents or scaffold modifications. Below is a detailed analysis:
Substituent Position and Electronic Effects
- However, this may reduce aqueous solubility compared to polar substituents like amino groups .
- 7,8-Dichloro Derivative (AnnH65) : The presence of two chlorine atoms at positions 7 and 8 increases molecular weight (254.10 g/mol ) and may sterically hinder interactions with biological targets. AnnH65 exhibits a melting point of 200°C , suggesting stable crystalline packing .
- 6-Amino Derivative (kb-NB142-08): Substitution with an amino group at position 6 results in a higher melting point (280–282°C) due to hydrogen bonding capabilities.
Structural Modifications and Pharmacological Implications
- 8-Methyl Derivative : The methyl group at position 8 (C₁₂H₁₂N₂O, 200.24 g/mol ) provides steric bulk and electron-donating effects, which may enhance metabolic stability but reduce affinity for certain targets compared to the 6-chloro analog .
- Triazole Derivatives: Functionalization with triazole groups (e.g., TRPV1 antagonists) introduces additional hydrogen-bonding sites, significantly enhancing target selectivity and potency. For example, triazole derivatives of the parent scaffold show nanomolar affinity for TRPV1 channels .
Biological Activity
6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a compound with significant pharmacological potential. This article reviews its biological activities, focusing on its antitumor, antiprotozoal, and cytotoxic properties. The compound's structure and chemical properties are also discussed to provide context for its biological effects.
- Molecular Formula : C11H9ClN2O
- Molecular Weight : 220.65 g/mol
- CAS Number : 17952-83-9
- Melting Point : 225-226 °C
- Density : 1.440 g/cm³ (predicted)
- Boiling Point : 554.2 °C (predicted)
Antitumor Activity
Recent studies indicate that this compound exhibits notable antitumor activity. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines.
In a study conducted by Kumar et al., derivatives of this compound were synthesized and tested against several human tumor cell lines. The results indicated that the compound's structural modifications could enhance its cytotoxicity significantly.
Antiprotozoal Activity
The antiprotozoal effects of this compound have also been evaluated against various protozoan strains. Notably, it has shown promising results against Plasmodium falciparum, the causative agent of malaria.
These findings suggest that the compound may serve as a lead for developing new antimalarial agents.
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that this compound can affect both tumorigenic and non-tumorigenic cells. The selectivity of the compound towards tumor cells indicates its potential as a therapeutic agent with reduced side effects.
Case Studies and Research Findings
Several research articles have explored the biological activities of this compound:
- Kumar et al. Study : This study synthesized various derivatives and tested their efficacy against multiple cancer cell lines and protozoan strains. The results indicated enhanced activity with specific substitutions on the pyridoindole structure.
- Pharmacological Importance Review : A comprehensive review highlighted the broad spectrum of biological activities exhibited by tetrahydro derivatives similar to this compound, emphasizing their potential in drug development for treating infectious diseases and cancers .
- Mechanistic Insights : Research has suggested that the mechanism of action involves the induction of oxidative stress in cancer cells, leading to apoptosis without activating caspases .
Q & A
Q. Table 1: Synthesis Methods Comparison
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Beckmann Rearrangement | 45% | THF, POCl₃, 60°C, 2 h | |
| Mannich Base Reaction | 59% | EtOH, reflux, 2 h | |
| Halogenation (POCl₃) | 40-69% | Anisole, N₂ atmosphere |
Basic: How is structural characterization performed for this compound and its derivatives?
Key techniques include:
- X-ray Crystallography : Slow evaporation of chloroform solutions yields crystals for determining bond lengths, angles, and supramolecular interactions (e.g., N–H⋯O hydrogen bonds) .
- NMR/IR Spectroscopy : H-NMR (e.g., δ 7.25–6.86 ppm for aromatic protons) and IR (e.g., 1653 cm for carbonyl) confirm functional groups .
- Melting Points : Used to verify purity (e.g., 275–277°C for synthetic derivatives) .
Basic: What natural sources yield related β-carboline analogs?
- Marine Sponges : Hyrtios reticulata produces 6-hydroxy and 6-methoxy derivatives .
- Plant Sources : Evodia rutaecarpa fruits contain tetrahydro-β-carbolinone derivatives with biological activity .
Advanced: How can low yields in Beckmann rearrangement be addressed?
Q. Optimization Strategies :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate oxime activation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reaction efficiency .
- Temperature Control : Gradual heating (e.g., 50–70°C) reduces side reactions .
Data Contradiction Note : Yields vary significantly (45–69%) depending on substituents and purification methods .
Advanced: How to resolve contradictions in structural data from XRD vs. NMR?
- Multi-Technique Validation : Cross-validate XRD torsion angles with H-NMR coupling constants. For example, a 61.46° dihedral angle in XRD aligns with NMR-determined conformational flexibility .
- Computational Modeling : Density Functional Theory (DFT) calculations predict optimal geometries and compare with experimental data .
Advanced: What strategies improve biological activity in β-carboline derivatives?
- Substituent Engineering :
- Structure-Activity Relationships (SAR) :
Q. Table 2: Bioactive Derivatives
| Derivative | Activity | Target/Mechanism | Reference |
|---|---|---|---|
| 6-Chloro analog | Antiviral | β-carboline hydrazides | |
| AnnH75 | DYRK1A inhibition | Kinase selectivity | |
| SL651498 | Anxiolytic | GABAA receptor modulation |
Advanced: How to design experiments for evaluating metabolic stability?
- In Vitro Assays :
- Isotopic Labeling : C-labeled compounds track metabolic pathways .
Advanced: What analytical methods optimize reaction conditions for derivatives?
- LC-MS/MS : Monitors Maillard reaction intermediates (e.g., 6-methoxy derivatives at 50°C, 5 h) .
- DoE (Design of Experiments) : Varies temperature, catalyst loading, and time to identify optimal parameters .
Advanced: How to address solubility issues in biological assays?
- Prodrug Design : Introduce phosphate or acetyl groups for enhanced aqueous solubility .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
Advanced: What computational tools predict binding modes to targets like DYRK1A?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
